molecular formula C17H15Cl2NO2 B8334134 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid CAS No. 543737-13-9

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid

Cat. No.: B8334134
CAS No.: 543737-13-9
M. Wt: 336.2 g/mol
InChI Key: ROCHTQWNNZUYOK-UHFFFAOYSA-N
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Description

3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C17H15Cl2NO2 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

543737-13-9

Molecular Formula

C17H15Cl2NO2

Molecular Weight

336.2 g/mol

IUPAC Name

3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzoic acid

InChI

InChI=1S/C17H15Cl2NO2/c1-20-8-14(10-3-2-4-11(5-10)17(21)22)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3,(H,21,22)

InChI Key

ROCHTQWNNZUYOK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

500 mg 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydro-isoquinoline-4-yl)-benzoic-acid-ethyl-ester (Example 220) were dissolved in 15 ml methanol and treated with 10 ml of a 2 N KOH-solution. After 1 h at 50° C. the solvent was removed i. vac. The residue was taken up in water and was washed with ether. The aqueous phase was seperated and 2 N HCl was added until a pH-value of about 6 was reached. The precipitate was filtered off by suction and dried to give 304 mg of the title compound.
Name
3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydro-isoquinoline-4-yl)-benzoic-acid-ethyl-ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3.3 g of ethyl 3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoate (intermediate 4) were dissolved in 60 ml of methanol and admixed with 60 ml of 2 N KOH. After two hours at 50° C., the mixture was concentrated in vacuo and the residue partitioned between water and ether. The water phase was adjusted to a pH of approx. 6 using 2 N HCl and the precipitate which formed was filtered off with suction. Drying afforded 1.7 g of the title compound as a colorless solid.
Name
ethyl 3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoate
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

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